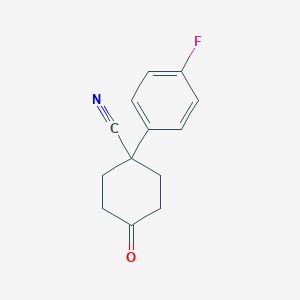

4-Cyano-4-(4-fluorophenyl)cyclohexanone

Description

The exact mass of the compound 1-(4-Fluorophenyl)-4-oxocyclohexanecarbonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(4-fluorophenyl)-4-oxocyclohexane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO/c14-11-3-1-10(2-4-11)13(9-15)7-5-12(16)6-8-13/h1-4H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNWWTNNFZGBMEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1=O)(C#N)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3057777 | |

| Record name | 1-(4-Fluorophenyl)-4-oxocyclohexanecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3057777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56326-98-8 | |

| Record name | 1-(4-Fluorophenyl)-4-oxocyclohexanecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56326-98-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Fluorophenyl)-4-oxocyclohexanecarbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056326988 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Fluorophenyl)-4-oxocyclohexanecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3057777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-fluorophenyl)-4-oxocyclohexanecarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.629 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(4-FLUOROPHENYL)-4-OXOCYCLOHEXANECARBONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2K2RPS539D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure Elucidation of 4-Cyano-4-(4-fluorophenyl)cyclohexanone

Abstract

The definitive assignment of a chemical structure is a cornerstone of chemical research and development, ensuring the safety, efficacy, and novelty of molecular entities. This guide provides a comprehensive, in-depth technical overview of the analytical methodologies required for the unambiguous structure elucidation of 4-Cyano-4-(4-fluorophenyl)cyclohexanone, a key intermediate in the synthesis of various pharmaceutical agents.[1][2] This document moves beyond a simple recitation of techniques, offering a rationale-driven approach that mirrors the decision-making process of an experienced analytical scientist. We will explore the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each section details not only the experimental protocol but also the underlying principles and the logic of spectral interpretation, creating a self-validating system for structure confirmation.

Introduction: The Rationale for a Multi-Technique Approach

The unambiguous determination of a molecule's structure is a prerequisite for its development into new drugs or other functional materials.[3][4] While modern analytical tools have significantly advanced, assigning a complete structure can still be challenging.[3][4] For a molecule like this compound (Molecular Formula: C₁₃H₁₂FNO, Molecular Weight: 217.24 g/mol ), a combination of spectroscopic techniques is essential.[5][6] Mass spectrometry provides the molecular weight and elemental composition, Infrared spectroscopy identifies key functional groups, and NMR spectroscopy maps the atomic connectivity and stereochemistry.[7] This integrated approach, where data from each technique corroborates the others, provides the highest level of confidence in the final structural assignment.

Mass Spectrometry (MS): Establishing the Molecular Blueprint

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[8][9][10] It is the first critical step in structure elucidation, as it provides the molecular weight of the compound and, with high-resolution instruments, its elemental composition.[7]

Causality of Experimental Choice: Ionization Technique

The choice of ionization method is critical. For a relatively small, thermally stable molecule like this compound, Electron Ionization (EI) is a robust choice. EI uses high-energy electrons to bombard the molecule, creating a molecular ion (M⁺) and a cascade of characteristic fragment ions.[9][11] This fragmentation provides a "fingerprint" of the molecule, offering valuable structural clues.[11][12]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve a small quantity of the purified compound (typically <1 mg) in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap analyzer, capable of mass accuracy within 5 ppm.[9]

-

Ionization: Introduce the sample into the ion source via direct infusion or through a gas chromatograph (GC-MS). Employ standard EI conditions (70 eV).

-

Data Acquisition: Acquire the mass spectrum over a range of m/z 50-500.

-

Data Analysis:

-

Identify the molecular ion peak (M⁺), which will be the peak with the highest m/z ratio (excluding isotope peaks).[8]

-

Use the exact mass of the M⁺ peak to calculate the elemental formula using specialized software. The high mass accuracy allows differentiation between formulas with the same nominal mass.[7]

-

Analyze the fragmentation pattern to identify characteristic losses.

-

Expected Data & Interpretation

The mass spectrum serves as a unique fingerprint of the molecule's structure.

Table 1: Predicted HRMS Data for this compound

| Feature | Expected Value | Rationale |

| Molecular Formula | C₁₃H₁₂FNO | Confirmed by high-resolution mass measurement. |

| Exact Mass | 217.0903 | Calculated theoretical mass for [C₁₃H₁₂FNO]⁺. |

| Molecular Ion (M⁺) | m/z 217 | Represents the intact ionized molecule.[8] |

| Key Fragment 1 | m/z 190 | Loss of HCN (27 Da) from the molecular ion. |

| Key Fragment 2 | m/z 122 | Represents the [C₇H₄FN]⁺ fragment from cleavage of the cyclohexanone ring. |

| Key Fragment 3 | m/z 95 | Represents the [C₆H₄F]⁺ fragment (fluorophenyl cation). |

The fragmentation pattern provides corroborating evidence for the proposed structure. The stability of the aromatic ring often leads to prominent fragments containing this moiety.[13]

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations (stretching, bending) at specific frequencies.

Causality of Experimental Choice

This technique is highly diagnostic for the carbonyl (C=O) and nitrile (C≡N) groups, which are key features of the target molecule.[14][15] The presence or absence of their characteristic absorption bands provides immediate and crucial structural information.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No extensive sample preparation is required.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition: Collect the spectrum, typically over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and compare them to known correlation tables.

Expected Data & Interpretation

Table 2: Characteristic IR Absorptions for this compound

| Functional Group | Expected Absorption (cm⁻¹) | Vibration Type |

| Ketone (C=O) | ~1715 | C=O Stretch |

| Nitrile (C≡N) | ~2230 | C≡N Stretch[14][16] |

| Aromatic C-H | ~3100-3000 | C-H Stretch |

| Aliphatic C-H | ~2950-2850 | C-H Stretch |

| C-F | ~1250-1100 | C-F Stretch |

| Aromatic C=C | ~1600, ~1500 | C=C Stretch |

The presence of a strong, sharp peak around 1715 cm⁻¹ is definitive for the cyclohexanone carbonyl group. A sharp, intense absorption near 2230 cm⁻¹ is highly diagnostic for the nitrile functional group.[14][16][17]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure Map

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule in solution.[18][19][20] It provides information on the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, such as ¹H and ¹³C.[18][19]

The Logic of a Multi-Dimensional NMR Approach

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required for a complete and unambiguous assignment of all proton and carbon signals.[21][22]

-

¹H NMR: Identifies the different types of protons and their relative numbers (integration).[23]

-

¹³C NMR: Identifies the different types of carbon atoms.[24][25]

-

DEPT-135: Differentiates between CH, CH₂, and CH₃ groups.

-

COSY (Correlation Spectroscopy): Shows which protons are coupled to each other (typically through 2-3 bonds).[26][27]

-

HSQC (Heteronuclear Single Quantum Coherence): Shows direct one-bond correlations between protons and the carbons they are attached to.[26][27][28]

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds), which is crucial for connecting molecular fragments.[26]

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[29] Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.[30]

-

Data Acquisition:

-

Acquire a standard 1D ¹H spectrum.

-

Acquire a proton-decoupled 1D ¹³C spectrum.

-

Acquire 2D COSY, HSQC, and HMBC spectra using standard pulse programs. Adherence to established guidelines, such as those from ACS journals, is recommended for data reporting.[31]

-

Data Integration and Structure Assembly: A Step-by-Step Interpretation

The process of structure elucidation by NMR is a puzzle where each piece of data from different experiments is used to build the final picture.[26][28]

Step 1: Analyze the 1D Spectra

-

¹H NMR: Expect to see signals for the aromatic protons on the fluorophenyl ring (typically in the δ 7.0-7.5 ppm region) and the aliphatic protons of the cyclohexanone ring (typically in the δ 2.0-3.5 ppm region). The integration of these signals should correspond to a 4:8 ratio.

-

¹³C NMR: Expect signals for the carbonyl carbon (~205-210 ppm), the nitrile carbon (~120 ppm), the aromatic carbons (~115-165 ppm), the quaternary carbon attached to the aromatic ring and nitrile, and the aliphatic carbons of the cyclohexanone ring (~25-50 ppm).[15][24][32]

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom(s) | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity |

| C=O | - | ~207 | s |

| C-CN | - | ~45 | s |

| C≡N | - | ~121 | s |

| Aromatic C-F | - | ~163 (d, ¹JCF ≈ 250 Hz) | d |

| Aromatic CH (ortho to F) | ~7.2 (dd) | ~116 (d, ²JCF ≈ 22 Hz) | d |

| Aromatic CH (meta to F) | ~7.5 (dd) | ~129 (d, ³JCF ≈ 9 Hz) | d |

| Aromatic C (ipso to ring) | - | ~135 | s |

| Cyclohexane CH₂ (adjacent to C=O) | ~2.6-2.8 | ~38 | t |

| Cyclohexane CH₂ (adjacent to C-CN) | ~2.2-2.4 | ~33 | t |

Step 2: Connect Protons with COSY The COSY spectrum will show correlations between the adjacent protons on the cyclohexanone ring, establishing the connectivity of the aliphatic portion of the molecule.

Step 3: Link Protons to Carbons with HSQC The HSQC spectrum will unambiguously link each proton signal from the cyclohexanone and fluorophenyl rings to its directly attached carbon atom.[27][28][33]

Step 4: Build the Skeleton with HMBC The HMBC spectrum is the key to connecting the different fragments.[26][34][33]

-

Look for a correlation from the cyclohexane protons adjacent to the carbonyl group to the carbonyl carbon itself.

-

Crucially, look for correlations from the cyclohexane protons adjacent to the quaternary carbon to the aromatic carbons of the fluorophenyl ring.

-

Correlations from the aromatic protons to the quaternary carbon (C4) will firmly establish the connection between the two rings.

The combination of these 2D NMR experiments provides a self-validating network of correlations that confirms the complete bonding framework of the molecule.[22]

Unambiguous Structure Confirmation: The Role of X-ray Crystallography

While the combination of MS and NMR provides overwhelming evidence for the structure, single-crystal X-ray crystallography offers the ultimate, unambiguous confirmation.[35][36][37][38] This technique determines the precise three-dimensional arrangement of atoms in a crystal, providing definitive proof of connectivity and stereochemistry.[35][36][37][38]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow a single, high-quality crystal of the compound, typically by slow evaporation of a saturated solution. This is often the most challenging step.

-

Data Collection: Mount the crystal on a diffractometer and irradiate it with a beam of X-rays.[38] The resulting diffraction pattern is collected.[35][39]

-

Structure Solution and Refinement: The diffraction data is processed to generate an electron density map, from which the atomic positions are determined and refined to yield the final crystal structure.[39]

Workflow and Data Integration

The elucidation process is a logical, stepwise workflow where information from each technique builds upon the last.

Caption: Integrated workflow for structure elucidation.

Conclusion

The structure elucidation of this compound is a prime example of the modern analytical chemistry workflow. It relies not on a single technique, but on the logical and synergistic integration of data from mass spectrometry, infrared spectroscopy, and a suite of NMR experiments. Each method provides a unique and essential piece of the structural puzzle. By following the rationale-driven protocols outlined in this guide, researchers can confidently and unambiguously determine the structure of this and other novel small molecules, ensuring the integrity and validity of their scientific endeavors.

References

- HSC Chemistry. (2024). Understanding Mass Spectrometry for Organic Compound Analysis.

- Excillum. (n.d.). Small molecule crystallography.

- Vedantu. (n.d.). NMR Spectroscopy: Principles, Types & Applications Explained.

- NC State University. (n.d.). Small Molecule X-ray Crystallography. METRIC.

- Semantic Scholar. (n.d.). Structure elucidation of small organic molecules by contemporary computational chemistry methods.

- The University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences.

- Fiveable. (n.d.). 1.3 Mass spectrometry (MS). Organic Chemistry II.

- ResearchGate. (2025). Small Molecule X-Ray Crystallography, Theory and Workflow.

- Kühn, S., et al. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Analytical and Bioanalytical Chemistry, 398(7-8), 2867–2876. [Link]

- International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Basic Concepts, Principles and Applications of NMR Spectroscopy.

- Sungkyunkwan University. (2020). Structure elucidation of small organic molecules by contemporary computational chemistry methods.

- Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of Natural Products, 77(8), 1942-1947. [Link]

- Slideshare. (n.d.). NMR Spectroscopy: Principles, Techniques, and Applications.

- Srilatha, K. (n.d.). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences.

- Microbe Notes. (2022). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses.

- JoVE. (2015). Video: NMR Spectroscopy: Principle, NMR Active Nuclei, Applications.

- Chemistry LibreTexts. (2021). 9.12: Mass Spectroscopy.

- Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation.

- Chemistry LibreTexts. (2019). 2.2: Mass Spectrometry.

- Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them.

- PREMIER Biosoft. (n.d.). Introduction, Principle of Mass Spectrometry, Components of Mass Spectrometer, Applications.

- analyzetest.com. (2021). Interpretation steps of a NMR spectrum.

- Bernstein, M. P., et al. (1998). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. Astrophysical Journal, 508(1), 449. [Link]

- Benevides, R., et al. (2011). Theoretical NMR correlations based Structure Discussion. Magnetic Resonance in Chemistry, 49(7), 385–391. [Link]

- YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC.

- Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

- Fiveable. (n.d.). Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry Class Notes.

- Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles.

- Chemistry LibreTexts. (2020). 10.7: Functional Groups and IR Tables.

- Frontiers. (n.d.). NMR-based plant metabolomics protocols: a step-by-step guide.

- Springer Nature Experiments. (n.d.). NMR and MS Methods for Metabolomics.

- Google Patents. (n.d.). US4460604A - 4-Amino-4-aryl-cyclohexanones.

- NMR sample preparation guidelines. (n.d.).

- Eletsky, A., et al. (2005). NMR data collection and analysis protocol for high-throughput protein structure determination. Proceedings of the National Academy of Sciences, 102(4), 1015-1020. [Link]

- American Chemical Society. (n.d.). NMR Guidelines for ACS Journals.

- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

- MySkinRecipes. (n.d.). This compound.

- XINDAO. (n.d.). This compound cas:56326-98-8.

- Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.

- eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.

- Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation.

- Oregon State University. (n.d.). 13C NMR Chemical Shifts.

- NMR Chemical Shifts. (n.d.).

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- Compound Interest. (n.d.). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES.

- Wang, Z., et al. (2018). Structural characterization and mass spectrometry fragmentation signatures of macrocyclic alkanes isolated from a Sydney Basin torbanite, Australia. Organic Geochemistry, 124, 137-142.

- CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.).

Sources

- 1. This compound [myskinrecipes.com]

- 2. Wholesale this compound CAS:56326-98-8 Manufacturers and Suppliers | XINDAO [xindaobiotech.com]

- 3. Structure elucidation of small organic molecules by contemporary computational chemistry methods | Semantic Scholar [semanticscholar.org]

- 4. pure.skku.edu [pure.skku.edu]

- 5. scbt.com [scbt.com]

- 6. This compound 95% | CAS: 56326-98-8 | AChemBlock [achemblock.com]

- 7. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Understanding Mass Spectrometry for Organic Compound Analysis - HSC Chemistry [hscprep.com.au]

- 9. fiveable.me [fiveable.me]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. whitman.edu [whitman.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. fiveable.me [fiveable.me]

- 16. spectroscopyonline.com [spectroscopyonline.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. NMR Spectroscopy: Principles, Types & Applications Explained [vedantu.com]

- 19. ijirset.com [ijirset.com]

- 20. microbenotes.com [microbenotes.com]

- 21. NMR Spectroscopy: Principles, Techniques, and Applicationsy.pptx [slideshare.net]

- 22. Theoretical NMR correlations based Structure Discussion - PMC [pmc.ncbi.nlm.nih.gov]

- 23. web.mnstate.edu [web.mnstate.edu]

- 24. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 25. compoundchem.com [compoundchem.com]

- 26. emerypharma.com [emerypharma.com]

- 27. creative-biostructure.com [creative-biostructure.com]

- 28. analyzetest.com [analyzetest.com]

- 29. nmr-bio.com [nmr-bio.com]

- 30. NMR data collection and analysis protocol for high-throughput protein structure determination - PMC [pmc.ncbi.nlm.nih.gov]

- 31. pubsapp.acs.org [pubsapp.acs.org]

- 32. organicchemistrydata.org [organicchemistrydata.org]

- 33. youtube.com [youtube.com]

- 34. pubs.acs.org [pubs.acs.org]

- 35. rigaku.com [rigaku.com]

- 36. excillum.com [excillum.com]

- 37. Small Molecule X-ray Crystallography | METRIC [research.ncsu.edu]

- 38. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 39. researchgate.net [researchgate.net]

Spectroscopic data (NMR, IR, MS) of 4-Cyano-4-(4-fluorophenyl)cyclohexanone

An In-Depth Spectroscopic Analysis of 4-Cyano-4-(4-fluorophenyl)cyclohexanone

Introduction: Elucidating a Key Pharmaceutical Intermediate

This compound is a disubstituted cyclohexanone derivative with significant applications in medicinal chemistry. It serves as a crucial building block in the synthesis of various pharmaceutical agents, particularly neuroactive compounds and potent enzyme inhibitors.[1][2][3] Given its role in drug development, rigorous structural confirmation and purity assessment are paramount. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this molecule. Our approach moves beyond simple data reporting, focusing on the causal relationships between molecular structure and spectral output, thereby offering a framework for confident identification and quality control for researchers and drug development professionals.

Molecular Structure and Spectroscopic Overview

The structure of this compound combines a saturated carbocyclic ring with multiple functional groups: a ketone, a nitrile, and a fluorinated aromatic ring. Each of these moieties produces a distinct and predictable signature in different spectroscopic analyses.

The following analysis will refer to the atom numbering presented in the diagram below.

Caption: Numbered structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton NMR provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assigned Protons | Rationale |

| ~ 7.5 - 7.7 | Multiplet (dd) | 2H | C2''-H, C6''-H | Protons ortho to the electron-withdrawing quaternary carbon and coupled to both the adjacent aromatic proton and the fluorine atom. |

| ~ 7.1 - 7.3 | Multiplet (t) | 2H | C3''-H, C5''-H | Protons ortho to the fluorine atom, appearing as a triplet due to coupling with adjacent protons. |

| ~ 2.8 - 3.0 | Multiplet | 4H | C2-H₂, C6-H₂ | Protons on carbons adjacent to the electron-withdrawing quaternary carbon (C1), leading to a downfield shift relative to typical cyclohexyl protons. |

| ~ 2.4 - 2.6 | Multiplet | 4H | C3-H₂, C5-H₂ | Protons on carbons adjacent to the carbonyl group (C4), which are deshielded. |

The ¹H NMR spectrum is expected to show two distinct regions: the aromatic region (7.0-8.0 ppm) and the aliphatic region (2.0-3.5 ppm).

-

Aromatic Region: The 4-fluorophenyl group will exhibit a complex splitting pattern. The protons ortho to the quaternary carbon (C2''-H, C6''-H) are chemically equivalent, as are the protons ortho to the fluorine (C3''-H, C5''-H). This typically results in an AA'BB' system, which often appears as two sets of multiplets. The signals for C2''-H/C6''-H are expected further downfield due to the anisotropic effect of the cyano group and the ring current.

-

Aliphatic Region: The cyclohexanone ring contains four sets of methylene protons. Due to the chair conformation and the substituents, the protons at C2/C6 and C3/C5 are diastereotopic. However, at room temperature on lower field instruments, these may appear as broad, overlapping multiplets.[7] The protons on C2 and C6 are adjacent to the quaternary carbon and are expected to be shifted downfield compared to the protons on C3 and C5, which are adjacent to the carbonyl group. The symmetry of the cyclohexanone ring means the protons on C2 are equivalent to C6, and those on C3 are equivalent to C5.

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrument Setup: Place the sample in the NMR spectrometer (e.g., 400 MHz).

-

Data Acquisition: Acquire the spectrum at room temperature. A standard pulse sequence (e.g., zg30) is used. Typically, 16-32 scans are sufficient for a high signal-to-noise ratio.

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw Free Induction Decay (FID) data. Calibrate the spectrum to the TMS signal. Integrate the signals to determine the relative proton ratios.

Caption: Standard workflow for ¹H NMR analysis.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon NMR identifies all unique carbon atoms in the molecule, providing direct evidence for the carbonyl, nitrile, and other key carbon environments.

| Chemical Shift (δ) ppm | Assigned Carbon | Rationale |

| ~ 205-210 | C4 (C=O) | Characteristic chemical shift for a cyclohexanone carbonyl carbon.[8] |

| ~ 160-165 (d) | C4'' (C-F) | Aromatic carbon directly bonded to fluorine; exhibits a large one-bond C-F coupling (¹JCF). |

| ~ 135-140 | C1'' | Aromatic quaternary carbon, deshielded by the attached cyclohexyl ring. |

| ~ 128-130 (d) | C2'', C6'' | Aromatic carbons ortho to the C-F bond, showing a two-bond C-F coupling (²JCF). |

| ~ 115-117 (d) | C3'', C5'' | Aromatic carbons meta to the C-F bond, showing a three-bond C-F coupling (³JCF). |

| ~ 120-122 | C8' (C≡N) | Characteristic shift for a nitrile carbon. |

| ~ 45-50 | C1 | Quaternary sp³ carbon, a unique signal with no attached protons. |

| ~ 38-42 | C3, C5 | Carbons alpha to the carbonyl group. |

| ~ 33-37 | C2, C6 | Carbons beta to the carbonyl group and alpha to the quaternary carbon. |

The ¹³C NMR spectrum provides unambiguous confirmation of the key functional groups.

-

Downfield Region: The most downfield signal will be the ketone carbonyl (C4) above 200 ppm, a definitive marker for this functional group.[8]

-

Aromatic & Nitrile Region: The aromatic region (115-165 ppm) will show four distinct signals due to the molecule's symmetry. The carbon attached to fluorine (C4'') will appear as a doublet with a large coupling constant. The other aromatic carbons will also appear as doublets with smaller, characteristic C-F coupling constants. The nitrile carbon (C8') signal is expected around 120 ppm.

-

Upfield Region: The aliphatic region will contain three signals. The quaternary carbon (C1) will be a low-intensity signal around 45-50 ppm. The two remaining signals correspond to the two pairs of equivalent methylene carbons of the cyclohexanone ring (C2/C6 and C3/C5).

-

Sample Preparation: Use the same sample prepared for ¹H NMR. Higher concentrations (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

-

Instrument Setup: Place the sample in the NMR spectrometer.

-

Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. This requires a larger number of scans (e.g., 1024 or more) compared to ¹H NMR. The use of techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can aid in distinguishing between CH, CH₂, and CH₃ groups (though only CH₂ and quaternary carbons are present in the aliphatic portion here).

-

Processing: Apply Fourier transformation and standard corrections as done for ¹H NMR.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups, which act as molecular "fingerprints."

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Rationale |

| ~ 2950-2850 | C-H (Aliphatic) | Stretch | Corresponds to the sp³ C-H bonds of the cyclohexanone ring. |

| ~ 2240-2220 | C≡N (Nitrile) | Stretch | A sharp, medium-intensity peak characteristic of the nitrile functional group. |

| ~ 1715-1725 | C=O (Ketone) | Stretch | A very strong, sharp absorption, indicative of a saturated cyclic ketone.[9] |

| ~ 1600, ~1500 | C=C (Aromatic) | Stretch | Two sharp peaks characteristic of the benzene ring. |

| ~ 1250-1210 | C-F (Aryl-F) | Stretch | A strong absorption band confirming the presence of the fluorine-carbon bond. |

The IR spectrum provides definitive evidence for the three key functional groups. The most prominent peak will be the intense carbonyl (C=O) stretch around 1720 cm⁻¹.[9][10] Its position confirms a saturated, six-membered ring ketone. A second key peak, though weaker, is the sharp C≡N stretch around 2230 cm⁻¹, which is a highly reliable indicator for the nitrile group. Finally, the presence of a strong band in the 1250-1210 cm⁻¹ region confirms the C-F bond, while aromatic C=C stretches near 1600 and 1500 cm⁻¹ confirm the phenyl ring.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

-

Processing: The resulting spectrum of % Transmittance vs. Wavenumber is analyzed for characteristic absorption bands.

Caption: Workflow for acquiring an ATR-IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's fragmentation pattern, further confirming its structure.

-

Molecular Ion [M]⁺• : The exact mass of C₁₃H₁₂FNO is 217.0903 Da.[6] A high-resolution mass spectrum (HRMS) should show a molecular ion peak at or very near this value.

| m/z Value | Proposed Fragment | Rationale |

| 217 | [C₁₃H₁₂FNO]⁺• | Molecular Ion (M⁺•) |

| 189 | [M - CO]⁺• | Loss of carbon monoxide from the cyclohexanone ring, a common fragmentation for cyclic ketones. |

| 122 | [C₇H₄FN]⁺• | Fragment corresponding to the fluorophenylnitrile cation, resulting from cleavage of the cyclohexyl ring. |

| 95 | [C₆H₄F]⁺ | Fluorophenyl cation. |

In an Electron Ionization (EI) mass spectrum, the molecular ion peak at m/z 217 is expected to be clearly visible. The fragmentation is dictated by the most stable resulting ions and neutral losses. A characteristic fragmentation pathway for cyclic ketones is the alpha-cleavage followed by the loss of carbon monoxide (CO), which would yield a peak at m/z 189.[11] Further fragmentation could lead to the cleavage of the C1-C2 and C1-C6 bonds, leading to stable fragments containing the fluorophenyl nitrile moiety.

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

-

Ionization: Bombard the sample with high-energy electrons (~70 eV) in the ion source. This causes ionization and fragmentation.

-

Mass Analysis: Accelerate the resulting positively charged ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: Detect the ions and generate a mass spectrum, which plots relative intensity versus m/z.

Caption: Predicted major fragmentation pathways in EI-MS.

Conclusion

The collective data from NMR, IR, and MS provide a comprehensive and unequivocal identification of this compound. ¹H and ¹³C NMR define the precise carbon-hydrogen framework and the connectivity of the substituted rings. IR spectroscopy offers rapid confirmation of the essential ketone, nitrile, and aryl-fluoride functional groups. Finally, mass spectrometry confirms the molecular weight and provides fragmentation data consistent with the proposed structure. Together, these techniques form a self-validating system, ensuring the structural integrity and identity of this vital chemical intermediate for scientific research and pharmaceutical development.

References

- Supporting Information. (n.d.). Retrieved from a source providing general NMR and MS data for various organic compounds. [Link]

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0003315).

- MySkinRecipes. (n.d.). This compound.

- PubChem. (n.d.). 1-(4-Fluorophenyl)-4-oxocyclohexanecarbonitrile. National Center for Biotechnology Information.

- University of Wisconsin, Department of Chemistry. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- Labmonk. (n.d.). Deciphering the Differences: IR Spectra of Cyclohexanone and Cyclohexanol.

- XINDAO. (n.d.). This compound cas:56326-98-8.

- ResearchGate. (n.d.). ¹H NMR spectra of (A) 4-cyano-4′-ethynylbiphenyl, (B) polyoxazoles in CDCl3.

- Reddit. (2023). How many signals does cyclohexanone have in HNMR?? I need help. r/OrganicChemistry. [Link]

- Biological Magnetic Resonance Bank. (n.d.). Cyclohexanone at BMRB.

- National Institute of Standards and Technology. (n.d.). Cyclohexanone. NIST Chemistry WebBook. [Link]

- Proprep. (n.d.). Analyze the cyclohexanone ir spectrum, focusing on the carbonyl stretch and its implications for ketone identification.

- Bartleby. (n.d.). IR Spectrum Of Cyclohexanone.

- ResearchGate. (n.d.). Synthesis of 4-cyano-4(phenylcarbonothioylthio) pentanoic acid (CPADB)-Alk.

- Semantic Scholar. (1960). The Mass Spectra of Cyclic Ketones. Applied Spectroscopy. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. Wholesale this compound CAS:56326-98-8 Manufacturers and Suppliers | XINDAO [xindaobiotech.com]

- 3. This compound CAS#: 56326-98-8 [m.chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. This compound 95% | CAS: 56326-98-8 | AChemBlock [achemblock.com]

- 6. 1-(4-Fluorophenyl)-4-oxocyclohexanecarbonitrile | C13H12FNO | CID 91805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. reddit.com [reddit.com]

- 8. Cyclohexanone(108-94-1) 13C NMR spectrum [chemicalbook.com]

- 9. IR Spectrum Of Cyclohexanone | bartleby [bartleby.com]

- 10. proprep.com [proprep.com]

- 11. The Mass Spectra of Cyclic Ketones | Semantic Scholar [semanticscholar.org]

Physical properties of 4-Cyano-4-(4-fluorophenyl)cyclohexanone (melting point, boiling point, solubility)

A Technical Guide to the Physicochemical Characterization of 4-Cyano-4-(4-fluorophenyl)cyclohexanone

Abstract: This document provides an in-depth technical overview of the core physical properties of this compound (CAS: 56326-98-8), a key intermediate in medicinal chemistry and pharmaceutical development.[1] Aimed at researchers, chemists, and drug development professionals, this guide synthesizes available data for its melting point, boiling point, and solubility profile. Furthermore, it outlines standardized experimental protocols for the determination of these properties, emphasizing the scientific rationale behind the methodologies to ensure data integrity and reproducibility.

Introduction and Molecular Overview

This compound is a disubstituted cyclohexanone derivative. Its molecular structure, featuring a polar ketone and a nitrile group, alongside a fluorinated aromatic ring, imparts a unique combination of properties that make it a valuable building block in organic synthesis. Understanding its fundamental physical characteristics is a non-negotiable prerequisite for its effective use in reaction design, process scale-up, purification, and formulation development. Inconsistent or poorly characterized starting materials are a frequent source of irreproducibility in research; therefore, rigorous physicochemical analysis forms the bedrock of reliable drug discovery and development programs.

This guide serves as a practical reference for scientists, providing not only the available physical data but also the experimental context required to validate these properties in-house.

Core Physical Properties

The physical state and phase transition temperatures are critical parameters that influence storage, handling, and reaction conditions.

Melting Point

The melting point is a fundamental indicator of a solid's purity. For this compound, a sharp melting range is indicative of high purity.

This relatively sharp range suggests that the material available from commercial suppliers is of high purity. A broader melting range observed in a laboratory setting would necessitate further purification, such as recrystallization, before use in sensitive synthetic applications.

Boiling Point

The boiling point provides insight into a substance's volatility. Direct experimental determination for this compound is challenging due to its high molecular weight and potential for decomposition at elevated temperatures.

Expert Insight: It is critical to recognize that this value is a computational prediction, not an experimental measurement. Such high temperatures increase the risk of thermal decomposition. Therefore, purification of this compound should be achieved by methods other than distillation, such as column chromatography or recrystallization, to preserve its chemical integrity.

Solubility Profile

Solubility is a pivotal parameter for selecting appropriate reaction solvents, purification systems, and formulation excipients. While extensive quantitative data is not publicly available, a qualitative assessment can be made based on its structure and available safety data.

-

Water Solubility: A Safety Data Sheet (SDS) for the compound indicates it has low water solubility.[4] This is expected, as the large, nonpolar carbocyclic and aromatic portions of the molecule outweigh the polarity of the ketone and nitrile functional groups.

-

Organic Solvents: Based on its structure—a substituted cyclohexanone—it is anticipated to be soluble in a range of common organic solvents. The parent molecule, cyclohexanone, is miscible with most organic solvents.[5][6] It is therefore reasonable to predict good solubility in solvents such as:

-

Chlorinated solvents (e.g., Dichloromethane, Chloroform)

-

Ethers (e.g., Tetrahydrofuran, Diethyl ether)

-

Ketones (e.g., Acetone, Ethyl Acetate)

-

Polar aprotic solvents (e.g., Dimethylformamide, Dimethyl sulfoxide)

-

Limited solubility is expected in nonpolar aliphatic hydrocarbons like hexane.

-

Data Summary

The physical property data for this compound is summarized below for quick reference.

| Physical Property | Value | Data Type | Source(s) |

| Melting Point | 91-94 °C | Experimental | ChemicalBook[2][3] |

| Boiling Point | 373.6 ± 42.0 °C | Predicted | ChemicalBook[2][3] |

| Water Solubility | Low / Poor | Qualitative | Fisher Scientific SDS[4] |

| Organic Solubility | Predicted to be soluble | Inferred | N/A |

Workflow for Physicochemical Characterization

The logical flow for determining the physical properties of a new batch of this compound is outlined below. This ensures a systematic approach to quality control and data generation.

Caption: Workflow for the physical characterization of a solid compound.

Experimental Protocols

The following protocols describe standardized methods for determining the physical properties of this compound.

Protocol: Melting Point Determination

Principle: This method relies on the precise determination of the temperature range over which the solid-to-liquid phase transition occurs. A narrow range is a strong indicator of high purity.

Methodology:

-

Sample Preparation: Finely crush a small amount of the crystalline solid on a watch glass using a spatula. This ensures uniform heat transfer.

-

Capillary Loading: Tap the open end of a glass capillary tube into the powder to pack a small amount (2-3 mm height) of the sample into the closed end. Tap the tube on a hard surface to ensure the sample is densely packed.

-

Apparatus Setup: Place the loaded capillary into the sample holder of a calibrated digital melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar).

-

Heating Ramp:

-

Set a rapid heating ramp (e.g., 10-15 °C/min) to quickly approach the expected melting point (~90 °C).

-

Once the temperature is within 15-20 °C of the expected melting point, reduce the ramp rate to a slow 1-2 °C/min. This slow rate is crucial for accurately observing the phase transition.

-

-

Observation and Recording:

-

Record the temperature (T1) at which the first drop of liquid appears.

-

Record the temperature (T2) at which the entire sample becomes a clear liquid.

-

The melting point is reported as the range T1-T2.

-

Trustworthiness: This protocol is self-validating. If a known standard with a sharp melting point is run alongside the sample and gives the correct value, the apparatus is confirmed to be calibrated. A broad melting range for the test sample (>3 °C) signals impurity and the need for purification.

Protocol: Qualitative Solubility Determination

Principle: This protocol establishes the solubility of a compound in various solvents at a defined concentration and temperature, typically ambient room temperature. This is crucial for selecting appropriate solvents for synthesis, chromatography, and biological assays.

Methodology:

-

Solvent Selection: Prepare a panel of test solvents. A recommended starting panel includes:

-

Water (inorganic polar)

-

Ethanol (polar protic)

-

Acetone (polar aprotic)

-

Dichloromethane (DCM) (nonpolar/weakly polar)

-

Hexane (nonpolar)

-

-

Sample Preparation: Weigh approximately 10 mg of this compound into separate, clearly labeled glass vials (e.g., 1-dram vials).

-

Solvent Addition:

-

To each vial, add 1.0 mL of a single test solvent using a calibrated pipette. This corresponds to a concentration of ~10 mg/mL.

-

Cap the vials securely.

-

-

Equilibration: Agitate the vials using a vortex mixer for 30 seconds. Then, allow them to stand at room temperature for 15-20 minutes to reach equilibrium.

-

Observation:

-

Visually inspect each vial against a contrasting background.

-

Classify the solubility based on the following criteria:

-

Soluble: The solution is completely clear, with no visible solid particles.

-

Sparingly Soluble: The majority of the solid has dissolved, but some undissolved particles remain, or the solution appears hazy/cloudy.

-

Insoluble: The solid material remains largely undissolved at the bottom of the vial.

-

-

Expert Insight: This method provides a rapid and resource-efficient way to map the solubility profile of a compound. For drug development, if a compound is found to be poorly soluble in aqueous media, this early data point flags the potential need for formulation strategies like salt formation or the use of solubilizing excipients.

References

- This compound - MySkinRecipes. [Link]

- Cyclohexanone - Wikipedia. [Link]

- Cyclohexanone - chemeurope.com. [Link]

Sources

An In-Depth Technical Guide to 1-(4-Fluorophenyl)-4-oxocyclohexanecarbonitrile (CAS 56326-98-8)

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

1-(4-Fluorophenyl)-4-oxocyclohexanecarbonitrile, identified by the CAS number 56326-98-8, is a pivotal chemical intermediate with significant relevance in the pharmaceutical industry. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and key applications, with a particular focus on its role as a precursor in the synthesis of active pharmaceutical ingredients (APIs) and as a critical reference standard in analytical testing. Its designation as Levocabastine Hydrochloride EP Impurity H underscores its importance in the quality control of the widely used antihistamine, levocabastine.[1][2][3] Furthermore, its utility extends to the synthesis of novel therapeutic agents, such as 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1) inhibitors, highlighting its versatility in medicinal chemistry.

Chemical Structure and Properties

1-(4-Fluorophenyl)-4-oxocyclohexanecarbonitrile is a disubstituted cyclohexanone derivative. The core structure consists of a cyclohexane ring bearing a ketone functional group, a nitrile group, and a 4-fluorophenyl group attached to the same carbon atom.

Structural Details

-

Systematic Name: 1-(4-fluorophenyl)-4-oxocyclohexane-1-carbonitrile[4]

-

Common Synonyms: 4-Cyano-4-(4-fluorophenyl)cyclohexanone, Levocabastine Hydrochloride EP Impurity H[1][5]

The presence of a chiral center at the C4 position of the cyclohexanone ring means that the molecule can exist as a racemic mixture.

Caption: Synthetic workflow for 1-(4-Fluorophenyl)-4-oxocyclohexanecarbonitrile.

Applications in Pharmaceutical Development

The primary significance of 1-(4-fluorophenyl)-4-oxocyclohexanecarbonitrile lies in its role as a versatile intermediate and reference standard in the pharmaceutical sector.

Key Intermediate in Levocabastine Synthesis

This compound is a crucial precursor in the industrial synthesis of Levocabastine, a potent and selective second-generation H1-receptor antagonist used in the treatment of allergic conjunctivitis and rhinitis. [3][7]The synthesis involves a reductive amination reaction between 1-(4-fluorophenyl)-4-oxocyclohexanecarbonitrile and a piperidine derivative.

Caption: Role as an intermediate in Levocabastine synthesis.

As a known impurity of Levocabastine Hydrochloride, designated as "Impurity H" in the European Pharmacopoeia, its availability as a reference standard is essential for analytical method development, validation, and routine quality control of the final drug product. [1][2]This ensures the purity, safety, and efficacy of Levocabastine formulations.

Precursor for 11β-HSD1 Inhibitors

1-(4-Fluorophenyl)-4-oxocyclohexanecarbonitrile also serves as a starting material in the synthesis of novel 4,4-disubstituted cyclohexylbenzamide derivatives, which have been identified as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is a promising therapeutic target for metabolic disorders such as obesity and type 2 diabetes. [8][9]The development of selective 11β-HSD1 inhibitors is an active area of research, and this compound provides a key building block for creating new chemical entities with potential therapeutic value.

Analytical Protocols and Characterization

Accurate identification and quantification of 1-(4-fluorophenyl)-4-oxocyclohexanecarbonitrile are critical, especially in the context of its role as a pharmaceutical impurity.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for the separation and quantification of Levocabastine and its related impurities, including Impurity H. Typical methods employ reversed-phase columns with UV detection. The development of robust HPLC methods requires the use of a well-characterized reference standard of 1-(4-fluorophenyl)-4-oxocyclohexanecarbonitrile to ensure accurate peak identification and quantification.

Exemplary HPLC Method Parameters (for Levocabastine and Impurities):

-

Column: C18, 5 µm, 4.6 x 250 mm

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).

-

Detection: UV at a specific wavelength (e.g., 254 nm).

-

Flow Rate: Typically 1.0 mL/min.

-

Temperature: Controlled, often around 25-30 °C.

Spectroscopic Data

Detailed spectroscopic data is essential for the unambiguous identification of 1-(4-fluorophenyl)-4-oxocyclohexanecarbonitrile. While a fully assigned NMR spectrum is not publicly available, the expected signals in ¹H and ¹³C NMR spectra can be predicted based on its structure.

-

¹H NMR: The spectrum would be expected to show signals corresponding to the aromatic protons of the fluorophenyl group, as well as the methylene protons of the cyclohexanone ring. The chemical shifts and coupling patterns would be characteristic of the specific substitution pattern.

-

¹³C NMR: The spectrum would display signals for the carbonyl carbon, the nitrile carbon, the carbons of the aromatic ring (with characteristic C-F coupling), and the aliphatic carbons of the cyclohexane ring.

-

Mass Spectrometry: The molecular ion peak corresponding to the exact mass of the compound would be observed, confirming its molecular formula.

Safety and Handling

Based on available Safety Data Sheets (SDS), 1-(4-fluorophenyl)-4-oxocyclohexanecarbonitrile should be handled with appropriate precautions in a laboratory setting. It is intended for research and manufacturing purposes only and not for human or animal consumption. Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.

Conclusion

1-(4-Fluorophenyl)-4-oxocyclohexanecarbonitrile (CAS 56326-98-8) is a compound of significant interest to the pharmaceutical industry. Its role as a key intermediate in the synthesis of the antihistamine Levocabastine and as a precursor for the development of novel 11β-HSD1 inhibitors underscores its importance in medicinal chemistry. Furthermore, its designation as a European Pharmacopoeia impurity of Levocabastine highlights its critical function as a reference standard in ensuring the quality and safety of this widely used medication. This guide has provided a comprehensive overview of its structure, properties, synthesis, and applications, offering valuable insights for researchers and professionals in the field of drug development.

References

- MySkinRecipes. This compound.

- The Royal Society of Chemistry. ESI for - The Royal Society of Chemistry.

- Google Patents. US4460604A - 4-Amino-4-aryl-cyclohexanones.

- PubChem. 1-(4-Fluorophenyl)-4-oxocyclohexanecarbonitrile | C13H12FNO | CID 91805.

- PMC. Discovery of novel inhibitor of 11 beta-hydroxysteroid dehydrogenase type 1 using in silico structure-based screening approach for the treatment of type 2 diabetes.

- Pharmaffiliates. Levocabastine Hydrochloride and its Impurities.

- Veeprho. Levocabastine Impurities and Related Compound.

- PMC. Practical and Sustainable Synthesis of Optically Pure Levocabastine, a H1 Receptor Antagonist.

- Tables For Organic Structure Analysis.

- GSRS. 1-(4-FLUOROPHENYL)-4-OXOCYCLOHEXANECARBONITRILE.

- Kyung Hee University. Practical and sustainable synthesis of optically pure levocabastine, a H>1> receptor antagonist.

- PubMed. Discovery of 3-hydroxy-4-cyano-isoquinolines as novel, potent, and selective inhibitors of human 11β-hydroxydehydrogenase 1 (11β-HSD1).

- Chemcasts. 1-(4-Fluorophenyl)-4-oxocyclohexanecarbonitrile (CAS 56326-98-8) Properties | Density, Cp, Viscosity.

- PMC. In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition.

- PMC. In silico, in vitro and in vivo toxicity assessment of the antitumoral peptide GK-1.

- Preprints.org. In Vitro and In Silico Study of 5- (Piperazin-1-Ylsulfonyl)-1,3-Oxazole-4- Carbonitriles Against Neuroblastoma.

- ResearchGate. (PDF) In Vitro and In Silico Study of 5-(Piperazin-1-Ylsulfonyl)-1,3-Oxazole-4-Carbonitriles Against Neuroblastoma.

- PubMed. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor.

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Levocabastine EP Impurity H - SRIRAMCHEM [sriramchem.com]

- 3. veeprho.com [veeprho.com]

- 4. 1-(4-Fluorophenyl)-4-oxocyclohexanecarbonitrile | C13H12FNO | CID 91805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. 4-CYANO-4- (4-FLUORO PHENYL) CYCLO HEXAN -1-ONE – CHEM-IS-TRY Inc [chem-is-try.com]

- 7. Practical and Sustainable Synthesis of Optically Pure Levocabastine, a H1 Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of novel inhibitor of 11 beta-hydroxysteroid dehydrogenase type 1 using in silico structure-based screening approach for the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of 3-hydroxy-4-cyano-isoquinolines as novel, potent, and selective inhibitors of human 11β-hydroxydehydrogenase 1 (11β-HSD1) - PubMed [pubmed.ncbi.nlm.nih.gov]

Strategic Synthesis of 4-Cyano-4-(4-fluorophenyl)cyclohexanone Precursors: A Guide for Advanced Pharmaceutical Intermediate Production

An In-depth Technical Guide for Drug Development Professionals

Abstract

4-Cyano-4-(4-fluorophenyl)cyclohexanone is a pivotal building block in the synthesis of a variety of pharmaceutical agents, particularly those targeting neurological pathways and central nervous system (CNS) disorders.[1][2] Its structural complexity, featuring a quaternary stereocenter and multiple functional groups, demands a robust and well-understood synthetic strategy. This guide provides an in-depth examination of a field-proven, multi-step synthesis for this critical intermediate, beginning from common starting materials. We will dissect the mechanistic underpinnings of each synthetic transformation, provide detailed experimental protocols, and offer insights into the causality behind key process decisions, ensuring a reproducible and scalable pathway for researchers and drug development professionals.

Strategic Overview: A Convergent Approach to the Cyclohexanone Core

The synthesis of this compound is most effectively approached through a convergent strategy that constructs the core cyclic structure from acyclic precursors. The chosen pathway, adapted from established industrial methods, involves three primary stages:

-

Michael Addition: Formation of a pimelate diester backbone through a Michael-type condensation.

-

Dieckmann Condensation: An intramolecular cyclization to construct the six-membered cyclohexanone ring.

-

Decarboxylation: Removal of an ester group to yield the final target molecule.

This approach is advantageous as it builds complexity systematically and utilizes well-understood, high-yielding reaction classes.

Caption: High-level overview of the synthetic pathway.

Part I: Synthesis of Dimethyl 4-cyano-4-(4-fluorophenyl)pimelate

The initial step involves the construction of the seven-carbon pimelate backbone. This is achieved via a Michael-type condensation reaction between p-fluorophenylacetonitrile and two equivalents of methyl acrylate.

Mechanistic Rationale

The reaction is initiated by the deprotonation of the α-carbon of p-fluorophenylacetonitrile. The choice of a strong, non-nucleophilic base is critical. A methanolic solution of tetramethylammonium hydroxide (Triton B) is particularly effective as it provides sufficient basicity to generate the carbanion without promoting unwanted side reactions like saponification of the acrylate ester. The resulting resonance-stabilized carbanion then acts as a nucleophile, attacking the β-carbon of methyl acrylate in a conjugate addition. This process occurs twice to yield the dialkylated product. The use of a polar aprotic solvent like tert-butyl alcohol facilitates the reaction.[3]

Detailed Experimental Protocol

-

Reagents:

-

p-Fluorophenylacetonitrile

-

Methyl Acrylate

-

40% Methanolic Tetramethylammonium Hydroxide (Triton B)

-

tert-Butyl Alcohol

-

Benzene

-

Hydrochloric Acid (2.5 N)

-

Brine Solution

-

-

Procedure:

-

To a solution of p-fluorophenylacetonitrile (1.0 eq) and methyl acrylate (2.2 eq) in tert-butyl alcohol, add 40% methanolic tetramethylammonium hydroxide (catalytic amount) quickly.[3]

-

Heat the reaction mixture to reflux and maintain for approximately 4 hours, monitoring by TLC or GC for the disappearance of the starting nitrile.[3]

-

After cooling, dilute the mixture with water and benzene. Separate the organic (benzene) phase.[3]

-

Wash the organic phase successively with 2.5 N hydrochloric acid, water, and finally with brine.[3]

-

Remove the benzene solvent by evaporation under reduced pressure.

-

The resulting crude oil is purified by vacuum distillation to remove low-boiling by-products, yielding the desired dimethyl ester of 4-cyano-4-(p-fluorophenyl)pimelic acid as a viscous oil.[3]

-

Data Summary

| Parameter | Value | Reference |

| Typical Yield | ~72% | [3] |

| Reaction Time | 4 hours | [3] |

| Temperature | Reflux | [3] |

| Purification | Vacuum Distillation | [3] |

Part II: Intramolecular Cyclization via Dieckmann Condensation

With the acyclic precursor in hand, the next critical step is the formation of the cyclohexanone ring via a Dieckmann condensation. This intramolecular reaction is a cornerstone of cyclic ketone synthesis.

Mechanistic Rationale

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester. The reaction requires a strong base to deprotonate one of the α-carbons, creating a nucleophilic enolate. Potassium tert-butoxide is an excellent choice due to its high basicity and steric bulk, which favors the desired intramolecular reaction over intermolecular side reactions.[3] The enolate then attacks the carbonyl carbon of the other ester group, forming a cyclic β-keto ester intermediate. An acidic workup is necessary to neutralize the base and protonate the enolate, yielding the final cyclized product, 2-carbomethoxy-4-cyano-4-(p-fluorophenyl)cyclohexanone. The reaction must be conducted under anhydrous conditions, as the base and the enolate intermediate are highly sensitive to water. Tetrahydrofuran (THF) is a suitable anhydrous solvent.[3]

Caption: Key steps in the Dieckmann condensation process.

Detailed Experimental Protocol

-

Reagents:

-

Dimethyl ester of 4-(p-fluorophenyl)-4-cyanopimelic acid

-

Potassium tert-butoxide

-

Anhydrous Tetrahydrofuran (THF)

-

Aqueous Acetic Acid (2.5 N)

-

Benzene

-

Sodium Bicarbonate Solution

-

Brine Solution

-

-

Procedure:

-

Dissolve the pimelate diester (1.0 eq) in anhydrous THF.[3]

-

Add potassium tert-butoxide (2.0 eq) to the solution.[3]

-

Heat the reaction mixture to reflux for approximately 4.5 hours.[3]

-

Cool the mixture in an ice bath and carefully add 2.5 N aqueous acetic acid to neutralize the reaction.[3]

-

Recover the organic layer and dilute it with benzene.

-

Wash the organic solution successively with sodium bicarbonate solution, water, and brine.[3]

-

Remove the solvents by evaporation under reduced pressure to yield the crude product as a gum. This material is often of sufficient purity for the subsequent step.[3]

-

Data Summary

| Parameter | Value | Reference |

| Typical Yield | ~93% | [3] |

| Reaction Time | 4.5 hours | [3] |

| Temperature | Reflux | [3] |

| Base | Potassium tert-butoxide | [3] |

Part III: Hydrolysis and Decarboxylation to the Target Precursor

The final step in this sequence is the conversion of the β-keto ester intermediate into the target this compound. This is accomplished through a saponification followed by decarboxylation.

Mechanistic Rationale

β-Keto esters are readily decarboxylated upon heating in the presence of acid. The reaction proceeds via hydrolysis of the ester to a β-keto acid. This intermediate can then form a cyclic six-membered transition state, which facilitates the loss of carbon dioxide and tautomerization to the final ketone product. A mixture of glacial acetic acid and aqueous sulfuric acid provides the necessary conditions for both the hydrolysis and the subsequent decarboxylation.[3]

Detailed Experimental Protocol

-

Reagents:

-

2-carbomethoxy-4-cyano-4-(p-fluorophenyl)cyclohexanone

-

Glacial Acetic Acid

-

10% Aqueous Sulfuric Acid

-

-

Procedure:

-

Create a reaction mixture consisting of the carbomethoxy-cyclohexanone intermediate, glacial acetic acid, and 10% aqueous sulfuric acid.[3]

-

Heat the mixture to reflux for an extended period (e.g., 24 hours) to ensure complete hydrolysis and decarboxylation.[3]

-

Monitor the reaction for the cessation of carbon dioxide evolution.

-

After cooling, the product can be isolated through standard extraction procedures, followed by purification via recrystallization or chromatography to yield pure 4-Cyano-4-(p-fluorophenyl)cyclohexanone.

-

Data Summary

| Parameter | Value | Reference |

| Reaction Time | ~24 hours | [3] |

| Temperature | Reflux | [3] |

| Conditions | Acidic (Acetic/Sulfuric) | [3] |

| Final Purity | >95% achievable | [4] |

Conclusion

The synthetic route detailed herein provides a robust and scalable method for producing this compound, a high-value intermediate for pharmaceutical research and development. By understanding the mechanistic principles behind the Michael addition, Dieckmann condensation, and decarboxylation steps, chemists can effectively troubleshoot and optimize this synthesis. The provided protocols serve as a validated starting point for laboratory-scale preparation and process development, ultimately enabling the advancement of new therapeutic agents.

References

- MySkinRecipes.this compound.[Link]

- Google Patents.US4460604A - 4-Amino-4-aryl-cyclohexanones.

- XINDAO.this compound cas:56326-98-8.[Link]

Sources

Mechanism of Dieckmann condensation for 4-Cyano-4-(4-fluorophenyl)cyclohexanone synthesis

An In-Depth Technical Guide to the Synthesis of 4-Cyano-4-(4-fluorophenyl)cyclohexanone via Dieckmann Condensation

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical agents, particularly those targeting the central nervous system.[1][2] Its structural framework is a valuable scaffold for developing novel therapeutics. The synthesis of this molecule relies on a classic yet powerful reaction in organic chemistry: the Dieckmann condensation. This intramolecular cyclization of a diester provides an efficient route to construct the requisite six-membered carbocyclic ring.[3][4]

This guide, intended for researchers and drug development professionals, offers a detailed exploration of the Dieckmann condensation mechanism as applied to the synthesis of this compound. It delves into the causality behind experimental choices, provides validated protocols, and presents a comprehensive mechanistic analysis.

The Synthetic Strategy: A Three-Stage Approach

The synthesis of this compound is a multi-step process that begins with the preparation of a specific linear diester precursor. This precursor is then cyclized via the Dieckmann condensation to form a β-keto ester, which is subsequently hydrolyzed and decarboxylated to yield the final product.

Sources

An In-depth Technical Guide: The Pivotal Role of the Cyano Group in the Reactivity of 4-Cyano-4-(4-fluorophenyl)cyclohexanone

Abstract

4-Cyano-4-(4-fluorophenyl)cyclohexanone is a versatile synthetic intermediate of significant interest in medicinal chemistry and materials science.[1] Its chemical behavior is profoundly influenced by the electronic and steric properties of the cyano (-C≡N) group positioned at a quaternary center. This guide provides an in-depth analysis of how the cyano moiety modulates the reactivity of the cyclohexanone ring, particularly the carbonyl group. We will explore the inductive and resonance effects, stereochemical implications, and the role of the cyano group in directing various chemical transformations. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this important chemical entity.

Introduction: A Molecule of Strategic Importance

This compound, with the chemical formula C₁₃H₁₂FNO, is a key building block in the synthesis of a wide range of organic compounds.[1][2][3] Its utility spans the development of pharmaceuticals, such as centrally acting muscle relaxants and neuroactive compounds, to the creation of novel agrochemicals and functional polymers.[1][4] The presence of three key functional groups—a ketone, a cyano group, and a fluorophenyl ring—within a cyclohexyl scaffold provides a rich platform for diverse chemical modifications. Understanding the interplay between these groups is crucial for designing efficient and selective synthetic routes.

The Electronic Influence of the Cyano Group

The cyano group is a potent electron-withdrawing group (EWG) due to the high electronegativity of the nitrogen atom and the nature of the carbon-nitrogen triple bond. This electronic influence is transmitted through both inductive and resonance effects, significantly impacting the reactivity of the distal carbonyl group.

Inductive Effect (-I)

The sp-hybridized carbon of the nitrile is more electronegative than an sp³ carbon. This, combined with the highly electronegative nitrogen atom, creates a strong dipole moment, pulling electron density away from the cyclohexanone ring through the sigma bonds. This inductive withdrawal of electrons has a profound effect on the electrophilicity of the carbonyl carbon.

Resonance Effect (-M)

While the cyano group is primarily known for its inductive effect, it can also participate in resonance, further withdrawing electron density. This effect is particularly relevant in stabilizing adjacent carbanions.

The combined electron-withdrawing nature of the cyano group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This is a critical consideration in reactions such as additions of organometallic reagents, cyanohydrin formation, and reductive aminations.

Modulation of Carbonyl Reactivity

The primary site of reactivity in this compound is the carbonyl group. The cyano substituent at the 4-position plays a crucial role in modulating the reactivity of this functional group.

Enhanced Electrophilicity

As established, the electron-withdrawing cyano group increases the partial positive charge on the carbonyl carbon, making it a "harder" electrophile.[5] This heightened electrophilicity accelerates the rate of nucleophilic addition reactions compared to unsubstituted cyclohexanone.[6]

Table 1: Comparison of Carbonyl Reactivity

| Compound | Key Substituent | Relative Reactivity towards Nucleophiles |

| Cyclohexanone | None | Baseline |

| 4-tert-Butylcyclohexanone | Electron-donating | Decreased |

| This compound | Electron-withdrawing | Increased |

This table provides a qualitative comparison based on established principles of electronic effects on carbonyl reactivity.

Acidity of α-Hydrogens

The electron-withdrawing effect of the cyano group also increases the acidity of the α-hydrogens (protons on the carbons adjacent to the carbonyl group). This is due to the stabilization of the resulting enolate conjugate base. Consequently, reactions involving enolate formation, such as aldol condensations and α-halogenations, are facilitated.

Stereochemical Considerations

The quaternary carbon at the 4-position, bearing both a cyano and a fluorophenyl group, introduces significant steric bulk. This steric hindrance can influence the trajectory of incoming nucleophiles, leading to diastereoselectivity in addition reactions to the carbonyl group. The chair conformation of the cyclohexanone ring will preferentially place the bulky 4,4-substituents in equatorial positions to minimize steric strain, which in turn affects the accessibility of the axial and equatorial faces of the carbonyl.

The Cyano Group as a Reactive Center and Directing Group

Beyond its electronic and steric influence, the cyano group itself can participate in a variety of chemical transformations.

Hydrolysis and Reduction

The nitrile functionality can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or a primary amide, respectively. Furthermore, it can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. These transformations open up avenues for a wide array of further synthetic modifications.

Participation in Cyclization Reactions

The cyano group can act as a radical acceptor in cascade reactions, enabling the construction of complex polycyclic systems.[7] It can also participate in condensation reactions, for example, with dinucleophiles, to form heterocyclic rings.

Synthetic Protocols and Experimental Insights

The unique reactivity profile of this compound has led to its use in several key synthetic applications.

Synthesis of this compound

A common route to this compound involves a Michael addition of 4-fluorophenylacetonitrile to an acrylate, followed by a Dieckmann condensation and subsequent decarboxylation.[8]

Experimental Workflow: Synthesis of this compound

Caption: A three-step synthesis of the target compound.

Nucleophilic Addition to the Carbonyl Group: Grignard Reaction

The enhanced electrophilicity of the carbonyl carbon makes it an excellent substrate for Grignard reactions.

Protocol: Grignard Reaction with Methylmagnesium Bromide

-

Preparation: Dry all glassware thoroughly. To a solution of this compound in anhydrous diethyl ether under an inert atmosphere (e.g., argon), cool the reaction mixture to 0 °C.

-

Addition: Slowly add a solution of methylmagnesium bromide in diethyl ether dropwise via an addition funnel.

-

Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Workup: Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purification: Purify the resulting tertiary alcohol by column chromatography.

Spectroscopic and Computational Analysis

The structural features and electronic properties of this compound can be further elucidated through spectroscopic and computational methods.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic strong absorption bands for the C=O stretch of the ketone (typically around 1715 cm⁻¹) and the C≡N stretch of the nitrile (around 2240 cm⁻¹). The exact positions of these peaks can provide insight into the electronic environment of these functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum will show complex multiplets for the diastereotopic protons of the cyclohexyl ring.

-

¹³C NMR: The carbonyl carbon will appear as a downfield signal (around 208 ppm), while the nitrile carbon will be observed around 120 ppm. The quaternary carbon will also be visible.

-